molecular formula C32H28CoN8Na2O10S2 B14431821 disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) CAS No. 75522-91-7

disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)

Cat. No.: B14431821
CAS No.: 75522-91-7
M. Wt: 853.7 g/mol
InChI Key: WVMJTILARGYEJA-JARQZRMMSA-J
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Description

Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) is a complex compound that features a combination of organic and inorganic components. This compound is notable for its unique structure, which includes a diazenyl group, a sulfamoylphenolate moiety, and a cobalt ion. The presence of these functional groups and the metal ion endows the compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) typically involves multiple steps, including the formation of the diazenyl group and the coordination of the cobalt ion. The general synthetic route can be summarized as follows:

    Formation of the Diazenyl Group: This step involves the reaction of aniline with a suitable oxidizing agent to form the diazenyl intermediate. Common oxidizing agents include sodium nitrite in the presence of an acid.

    Introduction of the Sulfamoylphenolate Moiety: The diazenyl intermediate is then reacted with a sulfamoylphenolate derivative under controlled conditions to form the desired organic ligand.

    Coordination with Cobalt Ion: The final step involves the coordination of the organic ligand with a cobalt(2+) ion. This is typically achieved by reacting the ligand with a cobalt salt, such as cobalt chloride, in an aqueous or organic solvent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) undergoes various types of chemical reactions, including:

    Oxidation and Reduction: The compound can undergo redox reactions due to the presence of the cobalt ion and the diazenyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Substitution Reactions: The phenolate and sulfamoyl groups can participate in nucleophilic substitution reactions. Typical conditions involve the use of nucleophiles such as hydroxide ions or amines.

    Coordination Reactions: The cobalt ion can form coordination complexes with other ligands, leading to the formation of new compounds with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: It is studied for its potential as a bioactive molecule, particularly in the context of its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) involves its ability to interact with various molecular targets. The cobalt ion plays a crucial role in mediating electron transfer processes, while the diazenyl and sulfamoylphenolate groups can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity and the generation of reactive oxygen species, which are important in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) can be compared with other similar compounds, such as:

    Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound also features a diazenyl group and is used in dye production.

    Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Similar in structure, this compound is used in various industrial applications due to its stability and color properties.

The uniqueness of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) lies in its combination of functional groups and the presence of the cobalt ion, which imparts distinctive chemical and physical properties.

Properties

CAS No.

75522-91-7

Molecular Formula

C32H28CoN8Na2O10S2

Molecular Weight

853.7 g/mol

IUPAC Name

disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)

InChI

InChI=1S/2C16H16N4O5S.Co.2Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;;/q;;+2;2*+1/p-4/b2*15-10-,20-19?;;;

InChI Key

WVMJTILARGYEJA-JARQZRMMSA-J

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Co+2]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Co+2]

Origin of Product

United States

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